molecular formula C20H22N4O2S B2578665 5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 872627-61-7

5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2578665
CAS No.: 872627-61-7
M. Wt: 382.48
InChI Key: QCQIJCSLJJBLJV-UHFFFAOYSA-N
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Description

5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a compound belonging to the class of diazino[4,5-d]pyrimidines.

Properties

IUPAC Name

5-cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-12-8-4-7-11-14(12)16-21-17-15(19(25)24(3)20(26)23(17)2)18(22-16)27-13-9-5-6-10-13/h4,7-8,11,13H,5-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQIJCSLJJBLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C(=N2)SC4CCCC4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, thiols, and amines under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom yields sulfoxides or sulfones, while substitution reactions can yield various functionalized derivatives .

Scientific Research Applications

5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the HER2 protein, a receptor tyrosine kinase involved in cell growth and differentiation. By binding to the HER2 protein, it prevents the activation of downstream signaling pathways that promote cancer cell proliferation and survival. This makes it a promising candidate for targeted cancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 5-(cyclopentylsulfanyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
  • 5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(4-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit the HER2 protein sets it apart from other similar compounds, making it a valuable candidate for further research and development .

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